molecular formula C18H16ClN3O2S2 B3576898 2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B3576898
M. Wt: 405.9 g/mol
InChI Key: VJFGLSJVAYRKCT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzamide core linked to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via alkylation reactions, often using dimethylamine and an appropriate alkyl halide.

    Attachment of Benzamide Moiety: The benzamide group is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide stands out due to its complex structure, which combines a benzamide core with a benzothiazole ring

Properties

IUPAC Name

2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S2/c1-22(2)16(23)10-25-18-21-14-8-7-11(9-15(14)26-18)20-17(24)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFGLSJVAYRKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 6
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2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

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